Tyr-W-MIF-1 is a naturally occurring peptide first isolated from human brain cortex. [] It belongs to the Tyr-MIF-1 family of peptides, which also includes Tyr-MIF-1 (Tyr-Pro-Leu-Gly-NH2) and MIF-1 (Pro-Leu-Gly-NH2). [] This family of peptides exhibits both opioid and antiopioid properties, influencing a variety of physiological processes, particularly those related to pain perception and stress response. [, , , , , , ]
Tyr-W-MIF-1 is considered to be more opioid-like than Tyr-MIF-1. [] It demonstrates a higher affinity for the μ-opioid receptor, specifically the μ2 subtype, compared to other members of its family. [, , ] This selectivity for the μ2-opioid receptor makes it a valuable tool in investigating the distinct roles of different opioid receptor subtypes in various physiological and pathological conditions.
H-Tyrosine-Proline-Tryptophan-Glycine-Amide, also known as H-Tyr-Pro-Trp-Gly-NH2, is a tetrapeptide that exhibits significant biological activity. This compound is part of a class of endogenous opioid peptides, which are known for their roles in pain modulation and neurophysiological processes. It primarily interacts with the mu-opioid receptor, which is crucial for mediating analgesic effects. The compound's structure and properties make it an interesting subject for research in pharmacology and biochemistry.
H-Tyr-Pro-Trp-Gly-NH2 can be derived from natural sources or synthesized through various chemical methods. The synthesis often involves the use of solid-phase peptide synthesis techniques and enzymatic methods to achieve high purity and yield. The compound has been studied extensively due to its potential therapeutic applications.
This compound falls under the category of peptides and more specifically, opioid peptides. It is classified based on its amino acid composition and the presence of an amide functional group, which enhances its stability and bioactivity.
The synthesis of H-Tyr-Pro-Trp-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The synthesis process may involve protective groups (such as Boc or Fmoc) that are removed at specific stages to prevent undesired reactions. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological assays.
H-Tyr-Pro-Trp-Gly-NH2 consists of four amino acids: Tyrosine, Proline, Tryptophan, and Glycine. The molecular formula is , indicating a complex structure with multiple functional groups.
The structure includes:
The compound's structural data can be represented using various chemical notation systems such as SMILES and InChI formats, which provide insights into its connectivity and stereochemistry.
H-Tyr-Pro-Trp-Gly-NH2 can undergo several chemical reactions typical of peptides:
The efficiency of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts or solvents. Careful optimization is essential to achieve desired yields and minimize side reactions.
The mechanism of action for H-Tyr-Pro-Trp-Gly-NH2 primarily involves its interaction with the mu-opioid receptor. Upon binding, it triggers a cascade of intracellular events leading to analgesic effects:
Research indicates that this compound exhibits high affinity for opioid receptors, making it effective in modulating pain pathways in both central and peripheral nervous systems.
Relevant analyses such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to characterize these properties accurately.
H-Tyr-Pro-Trp-Gly-NH2 has several applications in scientific research:
H-Tyr-Pro-Trp-Gly-NH₂, systematically designated as Tyr-W-MIF-1, is a linear tetrapeptide featuring a distinct primary structure critical to its biological function. Its sequence comprises:
The peptide terminates in a C-terminal amide (-NH₂) group instead of a free carboxylate (-COOH), a modification essential for receptor recognition and metabolic stability [5] [8]. The N-terminal tyrosine remains unmodified, preserving its α-amino group for potential interactions.
Table 1: Primary Structural Features of Tyr-W-MIF-1
Position | Amino Acid | Abbreviation | Key Chemical Properties |
---|---|---|---|
1 | Tyrosine | Tyr | Aromatic, hydroxylated |
2 | Proline | Pro | Rigid, cyclic structure |
3 | Tryptophan | Trp | Aromatic, indole ring |
4 | Glycine | Gly | Flexible, no side chain |
C-terminus | Amidation | -NH₂ | Replaces carboxylate |
Tyr-W-MIF-1 belongs to the Tyr-MIF-1 peptide family, characterized by the conserved N-terminal Tyr-Pro motif. This motif serves as a recognition signature for opioid receptors and differentiates these peptides from classical opioid peptides like enkephalins [5] [6]. Key structural comparisons include:
The Pro² residue imposes conformational restraint, positioning Tyr¹ and Trp³ for optimal receptor engagement. C-terminal amidation (-NH₂) is a universal feature enhancing stability against carboxypeptidases [8].
Tyr-W-MIF-1 biosynthesis involves two critical post-translational modifications (PTMs):
Table 2: Enzymatic Processing of Tyr-W-MIF-1
Modification | Enzyme(s) | Precursor Requirement | Biological Consequence |
---|---|---|---|
N-terminal processing | Methionine aminopeptidases (Met-APs) | Penultimate Pro residue | Exposes Tyr for receptor binding |
C-terminal amidation | Peptidylglycine α-amidating monooxygenase (PAM) | C-terminal Gly residue | Enhances stability and receptor affinity |
Nuclear Magnetic Resonance (NMR) spectroscopy and computational simulations reveal Tyr-W-MIF-1’s conformational flexibility and bioactive topology:
The indole ring of Trp³ exhibits rotational freedom, allowing adaptation to receptor pockets [5].
Molecular Modeling and Receptor Docking:
Gly⁴ flexibility enables the C-terminal amide to hydrogen-bond with receptor residues [6].
Impact of D-Proline Substitution:
Table 3: Experimentally Derived Structural Features of Tyr-W-MIF-1
Technique | Key Conformational Features | Biological Relevance |
---|---|---|
NMR spectroscopy | Trans Tyr¹-Pro² bond; Type I β-turn at Pro²-Trp³-Gly⁴ | Optimizes aromatic residue spacing for receptor docking |
Molecular dynamics | Rotational freedom of Trp³ indole ring | Facilitates adaptation to receptor subsites |
Docking simulations | Tyr¹ hydrogen bonding; Trp³ π-π stacking; Gly⁴ amide interaction | Stabilizes complex with μ-opioid receptors |
These structural insights elucidate the pharmacophore basis for Tyr-W-MIF-1’s dual opiate/anti-opiate activities and guide the design of analogs with enhanced receptor selectivity [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7